Methyl 3-(4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate
Description
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Properties
IUPAC Name |
methyl 3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2O2/c1-19-7(18)4-5-17-9(6-2-3-6)8(12)10(16-17)11(13,14)15/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILZWILKJGRVOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C(=C(C(=N1)C(F)(F)F)Cl)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate, identified by CAS number 1005583-79-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is with a molecular weight of 296.67 g/mol. It features a pyrazole ring substituted with a chloro and trifluoromethyl group, contributing to its unique reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Weight | 296.67 g/mol |
| Formula | C₁₁H₁₂ClF₃N₂O₂ |
| Purity | Min. 95% |
| CAS Number | 1005583-79-8 |
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit various biological activities, including antitumor , antimicrobial , and anti-inflammatory properties. The presence of the pyrazole moiety is often linked to significant pharmacological effects.
Antitumor Activity
This compound has been investigated for its potential as an antitumor agent. Studies have shown that similar pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, compounds with trifluoromethyl substitutions have demonstrated enhanced cytotoxicity against various cancer cell lines.
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Trifluoromethyl groups are known to enhance lipophilicity, potentially improving membrane permeability and leading to increased antimicrobial efficacy against both bacterial and fungal strains.
Structure-Activity Relationship (SAR)
The SAR analysis of pyrazole derivatives indicates that the introduction of electron-withdrawing groups, such as chlorine and trifluoromethyl, significantly enhances biological activity. The cyclopropyl group also contributes to the overall potency by providing steric hindrance that may affect the binding affinity to biological targets.
Case Studies
- Antitumor Efficacy : A study demonstrated that similar compounds exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating promising antitumor activity.
- Antimicrobial Testing : In vitro assays showed that related pyrazole derivatives displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.
- Mechanistic Insights : Research involving molecular docking studies revealed that these compounds interact with key enzymes involved in cancer metabolism, providing insights into their mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
